N-(2,4-difluorophenyl)-N'-(2,5-dimethylphenyl)urea
Overview
Description
N-(2,4-difluorophenyl)-N'-(2,5-dimethylphenyl)urea, also known as DFDPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a urea derivative that has shown promising results in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
N-(2,4-difluorophenyl)-N'-(2,5-dimethylphenyl)urea exerts its inhibitory activity against kinases by binding to the ATP-binding site of the enzymes. It competes with ATP for binding to the kinase, thereby preventing the phosphorylation of downstream substrates. N-(2,4-difluorophenyl)-N'-(2,5-dimethylphenyl)urea has been shown to exhibit selective inhibitory activity against CDK2, GSK-3β, and MEK1, indicating its potential as a targeted therapeutic agent.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-N'-(2,5-dimethylphenyl)urea has been shown to exhibit potent inhibitory activity against several kinases, indicating its potential as a therapeutic agent. However, the biochemical and physiological effects of N-(2,4-difluorophenyl)-N'-(2,5-dimethylphenyl)urea on the human body are not fully understood. Further studies are required to investigate the toxicity, pharmacokinetics, and pharmacodynamics of N-(2,4-difluorophenyl)-N'-(2,5-dimethylphenyl)urea.
Advantages and Limitations for Lab Experiments
N-(2,4-difluorophenyl)-N'-(2,5-dimethylphenyl)urea has several advantages for lab experiments. It is a stable and crystalline compound that can be easily synthesized and purified. It has been extensively studied for its potential applications in scientific research, indicating its potential as a valuable tool for drug discovery and development. However, N-(2,4-difluorophenyl)-N'-(2,5-dimethylphenyl)urea also has some limitations for lab experiments. It has low solubility in aqueous solutions, which may limit its use in certain assays. It also exhibits potent inhibitory activity against several kinases, which may lead to off-target effects and toxicity.
Future Directions
N-(2,4-difluorophenyl)-N'-(2,5-dimethylphenyl)urea has shown promising results in various fields, including medicinal chemistry, biochemistry, and pharmacology. There are several future directions for the research and development of N-(2,4-difluorophenyl)-N'-(2,5-dimethylphenyl)urea. Firstly, further studies are required to investigate the toxicity, pharmacokinetics, and pharmacodynamics of N-(2,4-difluorophenyl)-N'-(2,5-dimethylphenyl)urea. Secondly, N-(2,4-difluorophenyl)-N'-(2,5-dimethylphenyl)urea can be modified to improve its solubility and selectivity towards specific kinases. Thirdly, N-(2,4-difluorophenyl)-N'-(2,5-dimethylphenyl)urea can be used as a starting point for the development of novel therapeutic agents for the treatment of various diseases. Finally, N-(2,4-difluorophenyl)-N'-(2,5-dimethylphenyl)urea can be used as a tool for the investigation of kinase signaling pathways and their role in cellular processes.
Scientific Research Applications
N-(2,4-difluorophenyl)-N'-(2,5-dimethylphenyl)urea has been extensively studied for its potential applications in scientific research. It has shown promising results in various fields, including medicinal chemistry, biochemistry, and pharmacology. N-(2,4-difluorophenyl)-N'-(2,5-dimethylphenyl)urea has been reported to exhibit potent inhibitory activity against several kinases, including cyclin-dependent kinase 2 (CDK2), glycogen synthase kinase 3β (GSK-3β), and mitogen-activated protein kinase kinase 1 (MEK1). These kinases play crucial roles in various cellular processes, including cell cycle regulation, apoptosis, and signal transduction. Therefore, N-(2,4-difluorophenyl)-N'-(2,5-dimethylphenyl)urea has the potential to be developed as a therapeutic agent for the treatment of various diseases, such as cancer, Alzheimer's disease, and diabetes.
properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-(2,5-dimethylphenyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O/c1-9-3-4-10(2)14(7-9)19-15(20)18-13-6-5-11(16)8-12(13)17/h3-8H,1-2H3,(H2,18,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APMMYGSTYHKBLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)NC2=C(C=C(C=C2)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorophenyl)-3-(2,5-dimethylphenyl)urea |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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